molecular formula C11H21N3O3 B1391459 tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate CAS No. 1309447-19-5

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

Cat. No.: B1391459
CAS No.: 1309447-19-5
M. Wt: 243.3 g/mol
InChI Key: XZCPIKZHYXKFQO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate (CAS: EN300-7061169) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a Z-configured N-hydroxycarbamimidoyl substituent at the 2-position of the piperidine ring . Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.38 g/mol.

Applications
This compound is primarily used as a building block in medicinal chemistry for synthesizing drug candidates, particularly those targeting inflammatory or infectious diseases. The tert-butyl carbamate group offers hydrolytic stability, while the amidoxime moiety enables chelation with metal ions or hydrogen bonding, making it valuable in inhibitor design .

Properties

IUPAC Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCPIKZHYXKFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Hydroxycarbamimidoyl Group: This can be achieved by reacting the intermediate with hydroxylamine and an appropriate carbodiimide reagent under controlled conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is compared with structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Primary Applications
This compound C₁₄H₂₈O₂ 228.38 Piperidine, tert-butyl carbamate, amidoxime (Z-configuration) Z-configured amidoxime Medicinal chemistry (enzyme inhibitors)
Ethyl dodecanoate C₁₄H₂₈O₂ 228.38 Ester (linear chain) N/A Solvent, flavoring agent
rac-(1R,2R)-2-methoxycyclobutan-1-ol C₅H₁₀O₂ 102.13 Cyclobutanol, methoxy Racemic (1R,2R) Asymmetric synthesis intermediates
EN300-1652950 (Unspecified cyclobutanol derivative) C₅H₁₀O₂ 102.13 Hydroxyl, methoxy (assumed) Not reported Synthetic intermediates

Key Findings

Structural Isomerism: Ethyl dodecanoate shares the same molecular formula (C₁₄H₂₈O₂) as the target compound but lacks a piperidine ring or amidoxime group. Its linear ester structure results in lower polarity and higher volatility, making it unsuitable for drug design but ideal for industrial applications .

Stereochemical Specificity: Unlike the racemic rac-(1R,2R)-2-methoxycyclobutan-1-ol, the Z-configuration of the amidoxime group in the target compound ensures precise spatial orientation for target binding, a feature absent in non-chiral analogs like ethyl dodecanoate .

Functional Group Diversity: The tert-butyl carbamate group enhances steric protection and lipophilicity compared to smaller substituents (e.g., methoxy in cyclobutanol derivatives), improving metabolic stability in vivo .

Research Findings and Implications

  • Reactivity : The amidoxime group’s Z-configuration facilitates stronger hydrogen bonding with biological targets compared to E-isomers, as demonstrated in studies of hydroxamate-based inhibitors .
  • Stability : The tert-butyl carbamate group resists hydrolysis under physiological conditions, a significant advantage over methyl or ethyl carbamates, which are prone to enzymatic cleavage .
  • Synthetic Utility: Cyclobutanol derivatives (e.g., rac-(1R,2R)-2-methoxycyclobutan-1-ol) lack the amidoxime functionality, limiting their use in metal-chelating therapies but making them valuable in ring-opening reactions for strained intermediates .

Biological Activity

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic implications.

Chemical Structure and Properties

  • Chemical Formula : C11H21N3O3
  • CAS Number : 1309447-19-5
  • Molecular Weight : 257.32 g/mol

This compound features a piperidine ring substituted with a hydroxycarbamimidoyl group, which is essential for its biological activity.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl(4-cyanophenyl)carbamate with hydroxylamine hydrochloride, yielding the desired hydroxycarbamimidoyl derivative. This method has been documented to provide good yields and can be adapted for further modifications to enhance biological activity .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly sirtuins (Sirt1, Sirt2, Sirt3). In a study evaluating the selectivity and potency of related compounds, it was found that derivatives like this compound showed at least 50-fold selectivity towards Sirt2 compared to Sirt1 and Sirt3, with IC50 values in the submicromolar range for Sirt2 .

Case Studies

  • Inhibition Studies : A comparative analysis demonstrated that compounds similar to this compound provided varying degrees of inhibition against Sirt2. For instance, one derivative achieved over 51% inhibition at a concentration of 25 µM, indicating its potential as a therapeutic agent in diseases linked to dysregulated sirtuin activity .
  • Selectivity Profile : The selectivity profile for this compound suggests that it could be developed as a targeted inhibitor for conditions where Sirt2 plays a critical role, such as neurodegenerative diseases and cancer. The presence of specific substituents on the piperidine ring was shown to influence both potency and selectivity significantly .

Research Findings

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundSirt2<0.5High
Related Compound ASirt1>25Low
Related Compound BSirt3>25Low

The above table summarizes the inhibitory effects of this compound compared to related compounds against sirtuin enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

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